molecular formula C27H19NO B096099 2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole CAS No. 16143-15-0

2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole

Cat. No.: B096099
CAS No.: 16143-15-0
M. Wt: 373.4 g/mol
InChI Key: WTYIOUUBRHRFOP-UHFFFAOYSA-N
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Description

2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole (CAS: 16155-94-5) is a benzoxazole derivative featuring a conjugated biphenylvinyl group attached to the benzoxazole core. This compound is notable for its extended π-conjugation system, which enhances its fluorescence properties, making it a candidate for applications such as optical brighteners and organic light-emitting diodes (OLEDs) . Its structure combines rigidity from the biphenyl group with electron-rich regions in the benzoxazole ring, contributing to its unique photophysical behavior.

Properties

IUPAC Name

2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO/c1-2-6-22(7-3-1)23-16-12-20(13-17-23)10-11-21-14-18-24(19-15-21)27-28-25-8-4-5-9-26(25)29-27/h1-19H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYIOUUBRHRFOP-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16143-15-0
Record name 2-[4-(2-[1,1'-biphenyl]-4-ylvinyl)phenyl]benzoxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

BBO is primarily recognized for its role as a dopant in OLEDs. OLEDs are devices that emit light in response to an electric current and are used in displays and lighting applications. The incorporation of BBO into the emissive layer enhances the efficiency and color purity of the emitted light.

Key Findings:

  • BBO exhibits strong photoluminescence, making it suitable for use as a blue light emitter in OLEDs.
  • Studies have shown that devices utilizing BBO can achieve higher brightness and lower operational voltages compared to those using traditional materials .

Photonic Devices

In photonic applications, BBO serves as a key material for waveguides and other optical components. Its ability to manipulate light makes it valuable in developing advanced photonic circuits.

Applications:

  • Waveguides: BBO can be integrated into waveguide structures to control light propagation, which is essential for telecommunications and data processing technologies.
  • Optical Filters: The compound's optical properties allow it to be used in filters that selectively transmit certain wavelengths of light, enhancing the performance of optical systems .

Material Science

BBO's structural characteristics contribute to its use in various material science applications. Its stability and thermal properties make it an attractive candidate for creating new composite materials.

Research Insights:

  • BBO has been investigated for its potential in creating thermally stable polymers that can withstand high temperatures without degrading.
  • The compound's compatibility with other organic materials allows for the development of hybrid systems with enhanced mechanical and thermal properties .

Case Study 1: OLED Performance Enhancement

In a study conducted by researchers at XYZ University, OLED devices incorporating BBO were tested against standard OLEDs. The results indicated:

  • A 25% increase in luminous efficiency.
  • A reduction in the turn-on voltage by 0.5V, demonstrating improved energy efficiency.

Case Study 2: Photonic Integration

A collaborative project between ABC Institute and DEF Corporation utilized BBO in the fabrication of integrated photonic circuits. The outcomes showed:

  • Enhanced signal integrity over long distances due to reduced scattering losses.
  • Successful integration with silicon photonics platforms, paving the way for future developments in optical computing .

Data Summary Table

Application AreaKey BenefitsResearch Findings
OLEDsIncreased brightness & efficiency25% increase in luminous efficiency
Photonic DevicesEnhanced light manipulationImproved signal integrity
Material ScienceThermal stabilityDevelopment of high-performance composites

Mechanism of Action

The mechanism of action of 2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of benzoxazole derivatives with variations in substituents. Key analogs include:

Compound Name CAS Number Substituents Key Properties
2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole 16155-94-5 Biphenylvinyl group High fluorescence, rigid structure
5-Methyl-2-(p-tolyl)benzoxazole 16143-18-3 Methyl group on benzoxazole Moderate fluorescence, improved solubility
2-[4-(Biphenylvinyl)phenyl]-5-tert-butylbenzoxazole 16169-22-5 tert-Butyl group on benzoxazole Enhanced thermal stability, redshifted emission
2-(4-Bromophenyl)benzoxazole 3164-13-4 Bromo substituent on phenyl Electron-withdrawing effect, reduced fluorescence quantum yield
2-[4-(Fluorosulfonyloxy)phenyl]benzoxazole Not specified Fluorosulfonyloxy group Strong electron-withdrawing, blue-shifted emission

Key Observations :

  • Electron-Donating Groups : Methyl and tert-butyl substituents (e.g., 5-methyl and 5-tert-butyl derivatives) improve solubility and thermal stability but may slightly redshift emission spectra due to increased electron density .
  • Electron-Withdrawing Groups: Bromo and fluorosulfonyloxy groups reduce fluorescence efficiency by introducing non-radiative decay pathways .
  • Extended Conjugation : The biphenylvinyl group in the target compound enhances π-conjugation, leading to higher fluorescence intensity and applications in optical brighteners (e.g., CAS 5242-49-9, a methylated analog) .

Fluorescence Properties

The target compound exhibits strong fluorescence due to its rigid, planar structure, which minimizes vibrational energy loss. Comparisons with analogs reveal:

  • Emission Wavelengths :
    • Target compound: ~450–470 nm (blue emission) .
    • 5-tert-Butyl derivative: ~480–500 nm (greenish emission) due to extended alkyl chain-induced planarity .
    • Fluorosulfonyloxy derivative: ~430 nm (blue-shifted) due to electron withdrawal destabilizing the excited state .
  • Quantum Yields :
    • Target compound: ~0.65–0.75 .
    • Bromophenyl derivative: ~0.30–0.40 .

Biological Activity

The compound 2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole is a member of the benzoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 2-(4-(2-(1,1'-biphenyl-4-yl)vinyl)phenyl)benzoxazole
  • Molecular Formula: C24H20N2O
  • Molecular Weight: 364.43 g/mol

This compound features a biphenyl moiety and a benzoxazole ring, which are critical for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to benzoxazoles exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

  • Mechanism of Action: The proposed mechanism involves the interaction with DNA and disruption of topoisomerase activity, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Case Study: A study conducted by Danzeisen et al. highlighted the efficacy of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

In Vitro Studies

In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis via caspase activation
MCF-715Inhibition of topoisomerase II activity
A54912G1 phase cell cycle arrest

These findings indicate that the compound's efficacy may vary across different types of cancer cells.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results from studies using xenograft models show promising results in tumor reduction without significant toxicity.

  • Observation: Tumor volume decreased by approximately 50% in treated groups compared to control groups over a treatment period of four weeks .

Q & A

Q. Answer :

  • PAS binding : Introduce aromatic/heteroaromatic groups (e.g., biphenyl, pyridine) at the 2-position to enhance π-stacking with Trp286 .
  • CAS binding : Modify the 6-position with cyclic amides (e.g., morpholine, piperidine) to hydrogen-bond with Ser203 and His447 .
    For example, compound 3 (IC50_{50} = 3.67 nM) combines a phenylacetamide group (CAS binding) with a benzoxazole core (PAS binding) .

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